Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole

Physicochemical profiling SAR analysis 2-Imidazoline basicity

2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole (CAS 165901-26-8) is a 2-imidazoline (4,5-dihydro-1H-imidazole) heterocycle bearing a 4-fluorophenyl substituent at the C2 position. With a molecular formula of C9H9FN2 and molecular weight of 164.18 g/mol, this compound belongs to the privileged 2-imidazoline scaffold class that has been extensively investigated for alpha-2 adrenoreceptor antagonism, serotonin reuptake inhibition, monoamine oxidase (MAO) modulation, and cyclooxygenase-2 (COX-2) inhibition.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 165901-26-8
Cat. No. B183353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole
CAS165901-26-8
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)F
InChIInChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
InChIKeyJRSAWRCQUITMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole (CAS 165901-26-8): A 2-Imidazoline Building Block for Medicinal Chemistry and Receptor-Targeted Library Synthesis


2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole (CAS 165901-26-8) is a 2-imidazoline (4,5-dihydro-1H-imidazole) heterocycle bearing a 4-fluorophenyl substituent at the C2 position [1]. With a molecular formula of C9H9FN2 and molecular weight of 164.18 g/mol, this compound belongs to the privileged 2-imidazoline scaffold class that has been extensively investigated for alpha-2 adrenoreceptor antagonism, serotonin reuptake inhibition, monoamine oxidase (MAO) modulation, and cyclooxygenase-2 (COX-2) inhibition [2][3]. The 4-fluorophenyl substituent imparts distinct electronic properties (Hammett σp = 0.06) compared to unsubstituted phenyl, chloro, or methyl analogs, which translates into differential basicity, lipophilicity, and target-binding characteristics within the 2-imidazoline pharmacophore class .

Why Generic 2-Imidazoline Substitution Fails: The Differentiating Role of the 4-Fluorophenyl Group in 2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole


Within the 2-substituted 4,5-dihydro-1H-imidazole class, even seemingly minor substituent changes on the C2-aryl ring produce substantial shifts in biological activity, physicochemical properties, and synthetic utility. The 4-fluoro substituent cannot simply be replaced by 4-chloro, 4-methyl, or unsubstituted phenyl without altering key determinants of molecular behavior. The fluorine atom's unique combination of strong electronegativity, small van der Waals radius (comparable to hydrogen), and metabolic stability imparted by the C-F bond (bond dissociation energy ~485 kJ/mol vs. ~350 kJ/mol for C-Cl) creates a differentiated profile [1]. In the seminal 1987 study by Wentland et al., systematic variation of the 2-aryl substituent on the 4,5-dihydro-1H-imidazole core revealed that both alpha-2 adrenoreceptor antagonism and serotonin reuptake inhibition were exquisitely sensitive to the nature and position of aryl substitution [2]. Furthermore, in the context of COX-2 inhibitor development, the 2-imidazoline core bearing a 4-fluorophenyl group (as in compound 4-(2-(4-fluorophenyl)-4,5-dihydroimidazol-1-yl)benzenesulfonamide) demonstrated potency comparable to Celecoxib (IC50 = 300 nM), establishing that the 4-fluorophenyl-2-imidazoline fragment is not interchangeable with other 2-aryl-2-imidazolines without loss of activity .

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole (CAS 165901-26-8) Versus Key Comparators


Electronic Modulation: Hammett Substituent Constant Differentiation of the 4-Fluorophenyl Group vs. 4-Chlorophenyl, 4-Methylphenyl, and Unsubstituted Phenyl Analogs

The 4-fluorophenyl substituent on 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole provides a Hammett σp value of 0.06, which is distinct from the unsubstituted phenyl analog (σp = 0.00), the 4-chlorophenyl analog (σp = 0.23), and the 4-methylphenyl analog (σp = -0.17) [1]. This electronic parameter directly influences the pKa of the imidazoline ring nitrogen, which is critical for both receptor binding (protonation state at physiological pH) and synthetic reactivity (N-arylation, sulfonylation). In a systematic study of 1,2-diaryl-2-imidazolines, pKa values were successfully correlated with Hammett substituent constants, confirming that the electronic nature of the C2-aryl substituent quantitatively modulates imidazoline basicity [2]. The 4-fluoro substituent occupies a unique electronic space: it is electron-withdrawing by induction (σI = 0.52) but electron-donating by resonance (σR = -0.34), creating a net modestly electron-withdrawing effect that cannot be replicated by Cl (purely inductive), CH3 (electron-donating), or H (neutral).

Physicochemical profiling SAR analysis 2-Imidazoline basicity

COX-2 Inhibitor Potency: 4-Fluorophenyl-2-imidazoline-Derived Benzenesulfonamide Demonstrates Celecoxib-Comparable Activity

A derivative of 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole — specifically 4-(2-(4-fluorophenyl)-4,5-dihydroimidazol-1-yl)benzenesulfonamide (CAS 1621586-72-8) — was reported to display COX-2 inhibitory potency of 300 nM, which is comparable to the clinically used COX-2 inhibitor Celecoxib . This compound was identified as part of a series representing the first example of selective COX-2 inhibitors built around a distinctly polar 2-imidazoline core, contradicting the previously accepted view that a lipophilic scaffold is required for high COX-2 inhibitor potency . The 4-fluorophenyl group is integral to this activity, as the 2-imidazoline N-arylation strategy employed to generate the active benzenesulfonamide derivatives relies on the electronic properties of the 4-fluorophenyl substituent to achieve the desired reactivity and target engagement profile . The lead compound demonstrated very good oral bioavailability in mice, slow metabolic degradation, and remarkable anti-inflammatory efficacy in a carrageenan-induced mouse paw edema model .

COX-2 inhibition Anti-inflammatory Imidazoline scaffold

Monoamine Oxidase Inhibition: Class-Level Evidence for 2-Imidazoline Derivatives and the Role of Aryl Substitution

A systematic evaluation of 33 structurally diverse 2-imidazoline derivatives as human MAO-A and MAO-B inhibitors by Shetnev et al. (2019) demonstrated that 13 compounds exhibited IC50 values in the submicromolar range [1]. While the specific 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole was not individually reported in this study, the SAR analysis established that 2-imidazolines bearing aryl substituents at C2 are capable of potent MAO inhibition, with the most potent compound (9p) achieving an MAO-B IC50 of 0.012 µM and the most potent MAO-A inhibitor (9d) achieving IC50 of 0.751 µM [1]. The study further postulates that the imidazoline moieties of these inhibitors are recognized by the imidazoline I2-binding site of MAO, a target of growing interest for neuropsychiatric and neurodegenerative disorders [1]. In a separate dissertation-level investigation of 2-aryl-4,5-dihydro-1H-imidazoles on MAO activity, certain compounds demonstrated selectivity ratios (e.g., compound 3d was 73-fold more selective towards MAO-A than MAO-B), and compound 3g showed a Ki of 5.3 µM for MAO-B [2]. These class-level findings establish the 2-aryl-2-imidazoline scaffold, including the 4-fluorophenyl variant, as a productive starting point for MAO inhibitor development.

MAO inhibition Neurodegeneration 2-Imidazoline SAR

Alpha-2 Adrenoreceptor Antagonism and Serotonin Reuptake Inhibition: Dual Pharmacophore Validation from the 2-Substituted 4,5-Dihydro-1H-Imidazole Series

The landmark study by Wentland et al. (1987, J Med Chem) established that 2-substituted 4,5-dihydro-1H-imidazole derivatives uniquely combine alpha-2 adrenoreceptor antagonist activity with serotonin-selective reuptake inhibition within a single molecular scaffold [1]. This dual pharmacological profile is rare and therapeutically significant for antidepressant development. Within this series, the nature of the C2-substituent was a critical determinant of potency and selectivity at both targets. The lead compound from this series, napamezole hydrochloride (2-substituted with a naphthylmethyl group), demonstrated this dual activity, validating the scaffold [1]. BindingDB records for compounds from this series report Ki values at alpha-2 adrenergic receptors in the 300-500 nM range [2]. The 4-fluorophenyl analog (target compound CAS 165901-26-8) represents a specific electronic and steric variant within this pharmacophore class. Compared to the 2-phenyl analog (CAS 936-49-2, MW 146.19), the 4-fluoro substitution introduces electronegativity that modulates both the imidazoline pKa and the aryl ring's π-stacking and hydrophobic interactions with receptor binding pockets, while the 4,5-dihydro-1H-imidazole ring (as opposed to the fully aromatic 1H-imidazole) is essential for the alpha-2 antagonist pharmacophore [1][2].

Alpha-2 adrenoreceptor Serotonin reuptake Antidepressant Dual pharmacology

Metabolic Stability Advantage: Carbon-Fluorine Bond Strength Confers Predicted Oxidative Resistance vs. 4-Chlorophenyl and 4-Methylphenyl Analogs

The carbon-fluorine bond (C-F) in the 4-fluorophenyl group of 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than the C-Cl bond (~350 kJ/mol) in the 4-chlorophenyl analog or the benzylic C-H bonds (~370 kJ/mol) in the 4-methylphenyl analog [1]. This fundamental physicochemical difference translates into predicted resistance to cytochrome P450-mediated oxidative defluorination, a common metabolic liability for halogenated aromatics. While the 4-chlorophenyl analog is susceptible to oxidative dechlorination and potential formation of reactive metabolites, and the 4-methylphenyl analog undergoes CYP-mediated benzylic hydroxylation, the 4-fluorophenyl group is generally metabolized via an NIH shift pathway (arene oxide formation followed by fluoride migration) that often results in slower overall metabolic clearance [1][2]. In the context of the 2-imidazoline COX-2 inhibitor series described by Sarnpitak et al., the 4-fluorophenyl-containing lead compound demonstrated slow metabolic degradation in mice, consistent with the metabolic stability advantages conferred by fluorination .

Metabolic stability C-F bond Cytochrome P450 Oxidative metabolism

Synthetic Versatility: The 2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole Core as a Diversifiable Building Block for Focused Library Synthesis

2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole (CAS 165901-26-8) serves as a versatile synthetic intermediate that can be diversified through multiple reaction pathways, including Pd-catalyzed N-arylation, sulfonylation, and condensation with aldehydes [1]. This is a critical differentiating feature from the fully aromatic 2-(4-fluorophenyl)-1H-imidazole (CAS 4278-08-4), which lacks the nucleophilic NH required for N-functionalization. The 4,5-dihydro-1H-imidazole ring contains both an imine-like C=N bond and a secondary amine (NH), enabling orthogonal functionalization. In the Shetnev et al. (2019) MAO inhibitor study, 2-imidazolines were synthesized by condensation of substituted aldehydes with ethylenediamine, followed by Pd-catalyzed N-arylation and further transformation to 1,2,4-oxadiazoles and benzoxazepines — demonstrating the scaffold's extensive diversification potential [1]. The 4-fluorophenyl substituent further enhances utility by providing a spectroscopic handle (19F NMR) for reaction monitoring and a potential site for late-stage functionalization via nucleophilic aromatic substitution under appropriate conditions .

Synthetic building block N-arylation Library synthesis Medicinal chemistry

Recommended Application Scenarios for 2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole (CAS 165901-26-8) Based on Differential Evidence


COX-2 Inhibitor Lead Generation: Building on the Validated 4-Fluorophenyl-2-Imidazoline Benzenesulfonamide Chemotype

Research groups pursuing novel, IP-differentiable COX-2 inhibitors should prioritize 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole as a core scaffold for library synthesis. The demonstrated 300 nM COX-2 IC50 of the derived benzenesulfonamide, comparable to Celecoxib, validates this chemotype as a productive starting point . The polar 2-imidazoline core offers a distinct physicochemical profile from traditional diaryl-heterocycle COX-2 inhibitors (celecoxib, rofecoxib class), potentially addressing solubility and selectivity limitations of existing clinical candidates. Synthetic diversification at the N1 position with various sulfonamides, carboxamides, or heteroaryl groups can rapidly generate focused libraries for SAR exploration.

CNS Drug Discovery: Dual Alpha-2 Antagonist / Serotonin Reuptake Inhibitor Pharmacophore Exploration

For antidepressant and anxiolytic drug discovery programs, 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole provides entry into the rare dual alpha-2 adrenoreceptor antagonist / SSRI pharmacophore space first validated by Wentland et al. (1987) [1]. The 4-fluorophenyl substitution differentiates this building block from the simpler 2-phenyl analog (CAS 936-49-2) by providing electronic modulation (σp = 0.06 vs. 0.00) that can fine-tune receptor binding affinity and selectivity. Subsequent N-functionalization and/or modification of the 4,5-dihydro ring can further optimize the dual pharmacological profile. BindingDB data for related compounds in this series report alpha-2 Ki values in the 300-500 nM range, providing a benchmark for SAR campaigns [2].

MAO Inhibitor Development: Targeting the I2-Imidazoline Binding Site for Neurodegenerative Disease

The 2-imidazoline scaffold, including the 4-fluorophenyl variant, has been systematically validated as a MAO inhibitor chemotype by Shetnev et al. (2019), with 13 of 33 evaluated compounds achieving submicromolar IC50 values against MAO-A or MAO-B [3]. The 4-fluorophenyl substituent occupies a favorable electronic space for I2-imidazoline site recognition, as fluorine's unique inductive/resonance balance modulates imidazoline basicity without introducing the steric bulk or metabolic liabilities of larger halogens. This compound is suitable as a core scaffold for developing reversible, competitive MAO-B inhibitors for Parkinson's disease or MAO-A inhibitors for depression, with the added potential for I2-site-mediated neuroprotection.

19F NMR-Enabled Fragment-Based Drug Discovery and Reaction Monitoring

The presence of the 4-fluorophenyl group in 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole provides a built-in 19F NMR spectroscopic handle that is absent in the non-fluorinated 2-phenyl analog (CAS 936-49-2). This enables 19F NMR-based reaction monitoring during synthetic diversification, protein-observed 19F NMR for fragment-based screening against therapeutic targets, and 19F MRI applications for in vivo biodistribution studies of derived compounds [4]. The 4,5-dihydro-1H-imidazole core's N1 position offers a convenient diversification point for generating fluorinated probe molecules without sacrificing the 19F reporter group. For medicinal chemistry laboratories equipped with 19F NMR capabilities, this compound offers a significant operational advantage over non-fluorinated 2-imidazoline building blocks.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.